molecular formula C14H21BrClNO3 B12513387 O-(5-Bromopentyl)-L-tyrosine HCl

O-(5-Bromopentyl)-L-tyrosine HCl

Cat. No.: B12513387
M. Wt: 366.68 g/mol
InChI Key: PKRAASQCJMRJTE-UHFFFAOYSA-N
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Description

O-(5-Bromopentyl)-L-tyrosine hydrochloride: is a chemical compound that belongs to the class of tyrosine derivatives. It is characterized by the presence of a bromopentyl group attached to the oxygen atom of the tyrosine molecule. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Bromopentyl)-L-tyrosine hydrochloride typically involves the reaction of L-tyrosine with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of O-(5-Bromopentyl)-L-tyrosine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: O-(5-Bromopentyl)-L-tyrosine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, or ceric ammonium nitrate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products include quinones or other oxidized forms of the tyrosine moiety.

    Reduction Reactions: Products include alcohols or amines derived from the reduction of the bromopentyl group.

Scientific Research Applications

O-(5-Bromopentyl)-L-tyrosine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of O-(5-Bromopentyl)-L-tyrosine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their function. The tyrosine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • O-(5-Chloropentyl)-L-tyrosine hydrochloride
  • O-(5-Iodopentyl)-L-tyrosine hydrochloride
  • O-(5-Fluoropentyl)-L-tyrosine hydrochloride

Comparison: O-(5-Bromopentyl)-L-tyrosine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate for further chemical modifications. Additionally, the size and electronegativity of the bromine atom influence the compound’s binding interactions and overall stability.

Properties

Molecular Formula

C14H21BrClNO3

Molecular Weight

366.68 g/mol

IUPAC Name

2-amino-3-[4-(5-bromopentoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C14H20BrNO3.ClH/c15-8-2-1-3-9-19-12-6-4-11(5-7-12)10-13(16)14(17)18;/h4-7,13H,1-3,8-10,16H2,(H,17,18);1H

InChI Key

PKRAASQCJMRJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCCCCBr.Cl

Origin of Product

United States

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